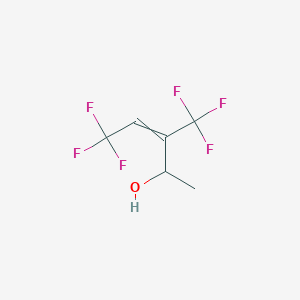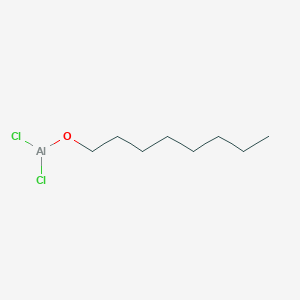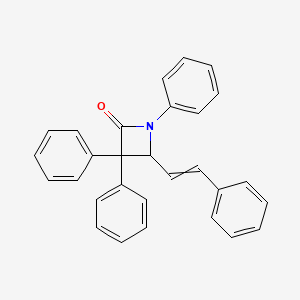
1,3,3-Triphenyl-4-(2-phenylethenyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3-Triphenyl-4-(2-phenylethenyl)azetidin-2-one is a compound belonging to the azetidin-2-one family, which is characterized by a four-membered lactam ring
準備方法
The synthesis of 1,3,3-Triphenyl-4-(2-phenylethenyl)azetidin-2-one typically involves the reaction of appropriate aryl-substituted azetidin-2-ones with specific reagents under controlled conditions. One common method includes the use of concentrated sulfuric acid for rearrangement reactions, or boron trifluoride in toluene as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反応の分析
1,3,3-Triphenyl-4-(2-phenylethenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.
Rearrangement: Acid-catalyzed rearrangement reactions can yield different isomeric forms.
科学的研究の応用
1,3,3-Triphenyl-4-(2-phenylethenyl)azetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Its unique properties are explored for use in materials science and the development of new polymers.
作用機序
The mechanism of action of 1,3,3-Triphenyl-4-(2-phenylethenyl)azetidin-2-one involves its interaction with specific molecular targets. In the context of its antimitotic activity, the compound targets tubulin, a protein essential for cell division. By binding to tubulin, it disrupts the formation of microtubules, thereby inhibiting cell division and exerting its antiproliferative effects .
類似化合物との比較
1,3,3-Triphenyl-4-(2-phenylethenyl)azetidin-2-one can be compared to other azetidin-2-one derivatives, such as:
1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Known for its antimitotic properties.
3-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Another compound with similar structural features and biological activities.
4,4-bis(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Exhibits unique intramolecular interactions.
特性
CAS番号 |
30340-68-2 |
|---|---|
分子式 |
C29H23NO |
分子量 |
401.5 g/mol |
IUPAC名 |
1,3,3-triphenyl-4-(2-phenylethenyl)azetidin-2-one |
InChI |
InChI=1S/C29H23NO/c31-28-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)27(22-21-23-13-5-1-6-14-23)30(28)26-19-11-4-12-20-26/h1-22,27H |
InChIキー |
YZHBXKWHMKAAPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2C(C(=O)N2C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


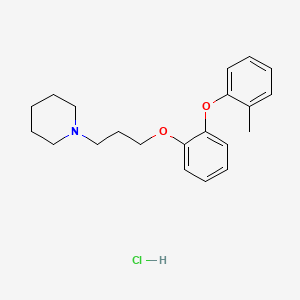
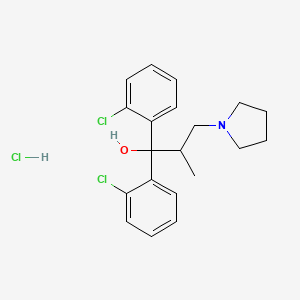
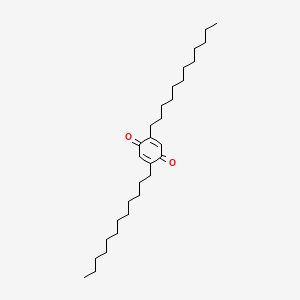
![Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate](/img/structure/B14690173.png)
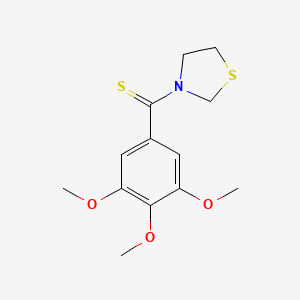
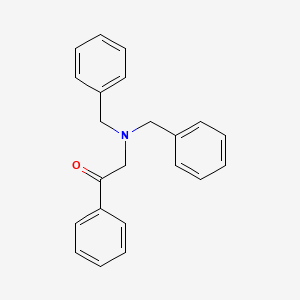
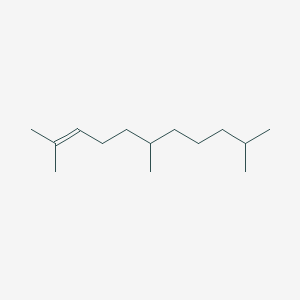
![4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14690204.png)
![N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide](/img/structure/B14690208.png)
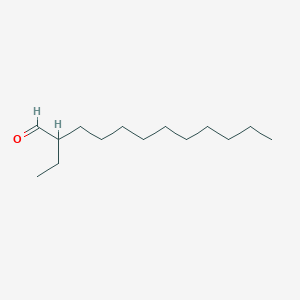
![4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol](/img/structure/B14690231.png)
![4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole](/img/structure/B14690237.png)
